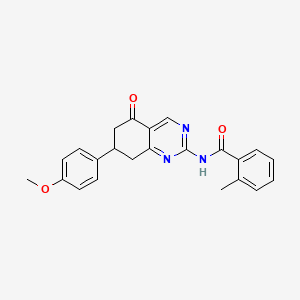

N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbenzamide

Description

This compound belongs to the tetrahydroquinazoline family, characterized by a partially hydrogenated quinazoline core (5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl). Key structural features include:

- 2-Methylbenzamide group: A methyl-substituted benzamide at position 2, influencing steric and hydrophobic properties.

- 5-Oxo group: A ketone at position 5, contributing to hydrogen-bond acceptor capacity.

Properties

Molecular Formula |

C23H21N3O3 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-methylbenzamide |

InChI |

InChI=1S/C23H21N3O3/c1-14-5-3-4-6-18(14)22(28)26-23-24-13-19-20(25-23)11-16(12-21(19)27)15-7-9-17(29-2)10-8-15/h3-10,13,16H,11-12H2,1-2H3,(H,24,25,26,28) |

InChI Key |

JNOFGZAILSTKKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form the intermediate Schiff base, which is then cyclized to form the quinazolinone core. The final step involves the acylation of the quinazolinone with 2-methylbenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming alcohol derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbenzamide has been studied for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Estimated based on molecular formula (C23H21N3O3).

†Predicted using analog data.

‡Calculated from molecular formula or inferred from substituent contributions.

Key Observations:

- 7-Position Substituent: Methoxy vs. Dimethoxy vs. Methoxy: Compounds with multiple methoxy groups (e.g., 3,4-dimethoxyphenyl in 7567-0235 ) exhibit higher logP and molecular weight, suggesting reduced aqueous solubility.

Amide Substituent :

- 2-Methylbenzamide vs. Benzamide : The methyl group in the target compound adds steric bulk, which may enhance binding specificity in biological targets compared to unsubstituted benzamide (Y509-1509 ).

- Aliphatic vs. Aromatic Amides : Aliphatic amides (e.g., 2-ethylbutanamide in 7567-0235 ) increase hydrophobicity (higher logP) but reduce hydrogen-bonding capacity.

Industrial and Patent Relevance

- Patent Mentions : Compounds with tetrahydroquinazoline cores are featured in patents (e.g., and 8 ), suggesting therapeutic applications in oncology or neurology.

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, indicating feasible scalability for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.